molecular formula C19H23N3O3 B2662044 Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 923114-28-7

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2662044
CAS No.: 923114-28-7
M. Wt: 341.411
InChI Key: ZLQNTWBRNGQXTH-UHFFFAOYSA-N
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Description

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a seven-membered azepane ring at position 4, a phenyl group at position 1, and an ester moiety at position 2. The azepan-1-yl group introduces a secondary amine, which may enhance solubility and hydrogen-bonding capacity compared to other substituents.

Properties

IUPAC Name

ethyl 4-(azepan-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-19(24)18-16(21-12-8-3-4-9-13-21)14-17(23)22(20-18)15-10-6-5-7-11-15/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQNTWBRNGQXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate to form the pyridazine core. This intermediate is then reacted with azepane under specific conditions to introduce the azepane ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyridazine derivatives are often modified at positions 1, 3, 4, and 6 to tune physicochemical and biological properties. Below is a comparison of key analogues:

Table 1: Substituent Variations and Physical Properties of Pyridazine Derivatives
Compound Name (Substituents) Position 1 Position 4 Position 5/Other Yield (%) Melting Point (°C) Key Features
Target Compound (Azepan-1-yl) Phenyl Azepan-1-yl - - - Cyclic amine; enhanced solubility
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) 4-fluorophenyl Methyl Cyano - - Electron-withdrawing F; cyano group for reactivity
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (22) 4-(trifluoromethyl)phenyl Methyl Cyano - - Strongly electron-withdrawing CF₃; high lipophilicity
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-chlorophenyl Methyl Cyano 63 109–110 Chlorine for steric/electronic effects
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-hydroxyphenyl Methyl Cyano 95 220–223 Hydroxyl enables H-bonding; high melting point
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl Butylsulfanyl - - - Sulfur-containing; potential for disulfide bonding
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(trifluoromethyl)phenyl Trifluoromethyl - - - Dual CF₃ groups; high electronegativity

Physicochemical Properties

  • Melting Points : Hydroxyphenyl derivatives (12d: 220–223°C) exhibit higher melting points due to intermolecular H-bonding, whereas CF₃-substituted analogues (12c: 106–110°C) have lower values .
  • Solubility : The azepan-1-yl group in the target compound likely improves aqueous solubility compared to methyl or sulfanyl substituents.

Biological Activity

Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antiproliferative, and analgesic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

This compound features a pyridazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Studies have shown that derivatives of pyridazines, including this compound, exhibit significant antimicrobial properties. The antimicrobial efficacy was evaluated using standard organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity Data

CompoundOrganismMIC (µg/ml)Activity Level
AStaphylococcus aureus32High
AEscherichia coli64Moderate
ACandida albicans16High

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antiproliferative Activity

The antiproliferative effects of this compound were assessed in various cancer cell lines. It demonstrated significant inhibition of cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 2: Antiproliferative Activity Data

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF71585
A5492078

The IC50 values suggest that the compound is effective in inhibiting cell proliferation at low concentrations.

Analgesic Activity

In vivo studies have indicated that the compound possesses analgesic properties. Pain models in rodents showed a significant reduction in pain responses when treated with this compound.

Case Study: Analgesic Effects

A study conducted on mice using the formalin test demonstrated that administration of the compound at doses of 10 mg/kg resulted in a reduction of pain scores by approximately 70% during the second phase of the test.

The biological activities of this compound are believed to be mediated through various mechanisms including:

  • Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in microbial metabolism.
  • Cell Cycle Arrest: Its antiproliferative effects may result from interference with cell cycle progression.
  • Modulation of Pain Pathways: The analgesic effects could be due to modulation of neurotransmitter release or receptor activity.

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